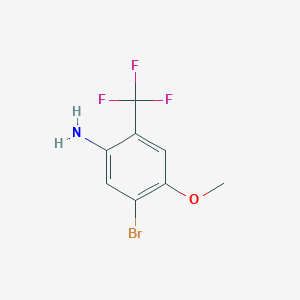
5-Bromo-4-methoxy-2-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-溴-4-甲氧基-2-(三氟甲基)苯胺是一种有机化合物,其分子式为C8H7BrF3NO。它是苯胺的衍生物,其中苯环上的氢原子被溴、甲氧基和三氟甲基取代。
准备方法
合成路线和反应条件
5-溴-4-甲氧基-2-(三氟甲基)苯胺可以通过多种方法合成。一种常见的合成方法是4-甲氧基-2-(三氟甲基)苯胺的溴化反应。反应通常使用溴或溴化剂,例如N-溴代丁二酰亚胺 (NBS),在铁或氯化铝等催化剂的存在下进行。 该反应在受控条件下进行,以确保在苯环的所需位置进行选择性溴化 .
工业生产方法
该化合物的工业生产可能涉及大规模的溴化工艺,并采用优化的反应条件,以最大程度地提高产率和纯度。 采用连续流动反应器和先进的纯化技术,例如重结晶或色谱,可以提高生产过程的效率 .
化学反应分析
反应类型
5-溴-4-甲氧基-2-(三氟甲基)苯胺会发生各种化学反应,包括:
取代反应: 在适当的条件下,溴原子可以被其他亲核试剂取代,例如胺类、硫醇类或醇盐类。
氧化反应: 甲氧基可以被氧化成相应的醛或酸。
常用试剂和条件
取代反应: 通常使用极性非质子溶剂(例如二甲基亚砜)中的钠酰胺或叔丁醇钾等试剂。
氧化反应: 氧化剂,例如酸性或碱性介质中的高锰酸钾或三氧化铬。
还原反应: 使用钯碳催化氢化,或使用盐酸中的氯化亚锡进行化学还原.
主要产物
这些反应产生的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以产生各种取代的苯胺,而氧化反应可以产生醛或羧酸 .
科学研究应用
5-溴-4-甲氧基-2-(三氟甲基)苯胺在科学研究中具有多种应用:
化学: 它用作合成更复杂有机分子的中间体,包括药物和农药。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗病毒特性。
医学: 正在进行研究,以探索其作为药物发现中先导化合物的潜力,特别是针对特定酶或受体。
工业: 它用于生产具有独特性能的专用化学品和材料.
作用机制
5-溴-4-甲氧基-2-(三氟甲基)苯胺的作用机制涉及它与特定分子靶标的相互作用。例如,它可能通过与活性位点结合来抑制某些酶,从而阻断其催化活性。 三氟甲基增强了化合物的亲脂性,使其能够更有效地穿透细胞膜并到达细胞内靶标 .
相似化合物的比较
类似化合物
- 2-溴-5-甲氧基-4-(三氟甲基)苯胺
- 4-溴-2-氟-5-(三氟甲基)苯胺
- 2-溴-5-(三氟甲基)苯胺
独特性
5-溴-4-甲氧基-2-(三氟甲基)苯胺的独特之处在于其取代基的特定排列,这赋予了它独特的化学和物理性质。
生物活性
5-Bromo-4-methoxy-2-(trifluoromethyl)aniline is an organic compound notable for its unique combination of functional groups, which include bromine, methoxy, and trifluoromethyl substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a detailed overview of the biological activity of this compound, including synthesized data tables and relevant research findings.
- Molecular Formula : C8H7BrF3N
- Molecular Weight : Approximately 295.06 g/mol
- Structural Features :
- The trifluoromethyl group enhances lipophilicity and biological activity.
- The bromine and methoxy groups contribute to its reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking their activity.
- Receptor Modulation : It may act as a modulator for specific receptors involved in cancer and inflammatory processes.
- Binding Affinity : The presence of the trifluoromethyl group is believed to enhance the binding affinity to biological targets, which is critical for therapeutic efficacy.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanisms : It is suggested that the compound induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : Preliminary studies indicate effectiveness against both bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values suggest significant antimicrobial activity, although specific values were not detailed in the available literature.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key structural analogs and their similarity scores:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| 2-Bromo-4-Fluoro-5-(trifluoromethyl)aniline | C7H4BrF4N | 0.96 |
| 3-Amino-2-bromobenzotrifluoride | C7H6BrF3N | 0.95 |
| 3-Bromo-5-(trifluoromethyl)aniline | C7H6BrF3N | 0.94 |
| 5-Bromo-2-(trifluoromethyl)aniline | C7H6BrF3N | 0.89 |
| 4-Bromo-3-(trifluoromethyl)aniline | C7H6BrF3N | 0.88 |
This table illustrates that while these compounds share structural similarities, the specific arrangement of substituents in this compound may confer distinct biological properties that enhance its therapeutic potential.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effect of this compound on human breast cancer cell lines, reporting a significant reduction in cell viability at concentrations above 10 µM.
- Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
-
Antimicrobial Activity Assessment :
- Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing an MIC of approximately 50 µg/mL for both bacterial strains.
- The study concluded that the compound's antimicrobial action could be attributed to membrane disruption.
属性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC 名称 |
5-bromo-4-methoxy-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-2-4(8(10,11)12)6(13)3-5(7)9/h2-3H,13H2,1H3 |
InChI 键 |
YVRULKPUQNDAPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















